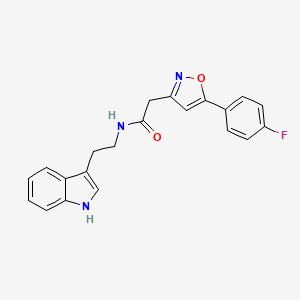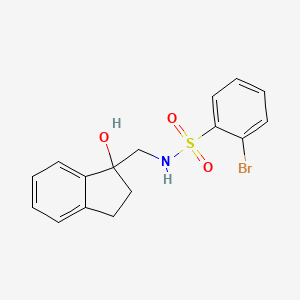
2-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains an indene structure (a fused cyclopentene and benzene ring), a benzenesulfonamide group, and a bromine atom .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 2,3-dihydro-1H-inden-1-one is a fused molecule containing a cyclopentanone and a benzene ring . The presence of a halogen atom (bromine in this case) in the drug molecule can change its properties dramatically .Scientific Research Applications
Photodynamic Therapy Applications
Research has demonstrated the utility of benzenesulfonamide derivatives, particularly those incorporating zinc phthalocyanine, for photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. Their effectiveness as Type II photosensitizers for cancer treatment in PDT highlights their significance in medical research and potential therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020). Further studies on similar zinc(II) phthalocyanine compounds substituted with benzenesulfonamide units have reiterated their potential as photosensitizer candidates in PDT, underscoring their solubility and photostability as key features for cancer treatment alternatives (Öncül, Öztürk, & Pişkin, 2022).
Photocatalysis and Environmental Applications
Benzenesulfonamide derivatives have also been explored for their photocatalytic applications. The photophysical and photochemical properties of these compounds, particularly when substituted on zinc(II) phthalocyanine, suggest their suitability for photocatalytic activities. Such properties are essential for environmental applications, including water treatment and air purification, where the generation of reactive oxygen species can help degrade pollutants (Öncül, Öztürk, & Pişkin, 2021).
Antimicrobial Activity
Compounds with the benzenesulfonamide moiety have been synthesized and tested for their antimicrobial activities. Notably, derivatives such as 5‑bromo‑2-chloropyrimidin-4-amine have shown significant activity against pathogenic bacterial and fungal strains. This indicates the potential of benzenesulfonamide derivatives, including 2-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide, in developing new antimicrobial agents (Ranganatha et al., 2018).
Synthetic Applications
The reactivity of N-Haloamide derivatives, including those similar to 2-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide, has been utilized in synthetic chemistry for the preparation of β-substituted amines from olefins. Such reactions demonstrate the versatility of benzenesulfonamide derivatives in organic synthesis, offering pathways to a wide range of chemically and biologically significant compounds (Terauchi & Takemura, 1975).
properties
IUPAC Name |
2-bromo-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3S/c17-14-7-3-4-8-15(14)22(20,21)18-11-16(19)10-9-12-5-1-2-6-13(12)16/h1-8,18-19H,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCCMELTFRLWIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNS(=O)(=O)C3=CC=CC=C3Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

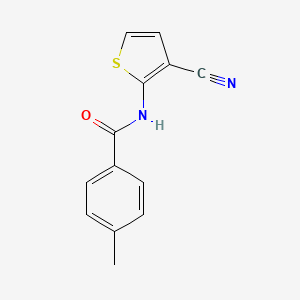
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2375263.png)

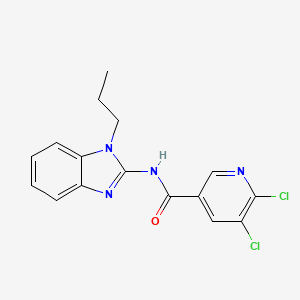
![1-methyl-5-(thiophen-3-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2375267.png)
![(E)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2375268.png)


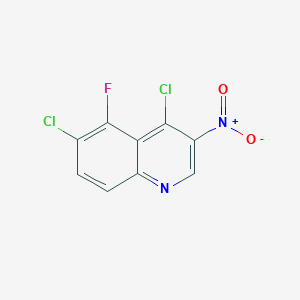
![N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2375274.png)
![4-[(4-Methylpyrazol-1-yl)methyl]pyridine;dihydrochloride](/img/structure/B2375276.png)
![4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2375277.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-methyloxalamide](/img/structure/B2375280.png)
